3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Lipophilicity ADME Drug Design

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid (CAS 1261945-31-6) is a critical heterocyclic building block for medicinal chemistry and agrochemical research. The 3,4-dichlorophenyl substitution pattern is not interchangeable with 2,4- or 3,5-regioisomers; even minor halogen position changes significantly alter LogP (3.75), target binding, and metabolic stability. This compound is employed in synthesizing kinase inhibitor libraries (JAK2, c-KIT, GSK-3β) and as a tool for SAR studies on halogen-dependent receptor modulation. Its carboxylic acid handle enables rapid derivatization for ADME optimization. Choose this specific substitution pattern to ensure experimental reproducibility and avoid the divergent outcomes associated with generic analog substitution.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261945-31-6
Cat. No. B6416466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
CAS1261945-31-6
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17)
InChIKeySKAHOKINXHFZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid: Chemical Profile and Procurement Baseline


3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid (CAS 1261945-31-6) is a heterocyclic building block characterized by a pyridine ring bearing a carboxylic acid group and a 3,4-dichlorophenyl substituent. Its molecular formula is C12H7Cl2NO2, with a molecular weight of 268.10 g/mol, a topological polar surface area (PSA) of 50.19 Ų, and a calculated LogP of 3.75, indicating moderate lipophilicity [1][2]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, often employed in the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules .

Why Generic Substitution Fails: Structural Specificity Dictates Function in 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid


The 3-(3,4-dichlorophenyl) substitution pattern is not arbitrary; it directly dictates key physicochemical properties and biological interactions that cannot be replicated by regioisomers or alternative halogenation patterns. Even slight alterations in the position of chlorine atoms or the attachment point of the phenyl ring to the pyridine core significantly impact LogP, PSA, and molecular geometry, which in turn influence target binding affinity, selectivity, and metabolic stability . This specificity underscores why generic substitution with closely related analogs (e.g., 3-(2,4-dichlorophenyl)pyridine-4-carboxylic acid or 3-(3,5-dichlorophenyl)pyridine-4-carboxylic acid) may lead to divergent experimental outcomes and is therefore inadvisable without rigorous re-validation .

Quantitative Evidence Guide: Data-Driven Differentiation of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid


Lipophilicity and Predicted Membrane Permeability: A Quantitative Comparison with a Regioisomer

The target compound exhibits a calculated LogP of 3.75, as determined by ACD/Labs software [1]. This value, which is critical for predicting passive membrane permeability and oral bioavailability, differs from that of its regioisomer, 3-(2,3-dichlorophenyl)pyridine-4-carboxylic acid (XLogP3 = 3.3) .

Lipophilicity ADME Drug Design

Topological Polar Surface Area: Conserved Hydrogen-Bonding Potential Across Analogs

The target compound possesses a topological polar surface area (TPSA) of 50.19 Ų, a value that is shared identically by its close analogs 3-(2,4-dichlorophenyl)pyridine-4-carboxylic acid (CAS 1261907-48-5) and 3-(3,5-dichlorophenyl)pyridine-4-carboxylic acid (CAS 1261967-21-8) [1][2][3].

PSA Bioavailability ADME

Structural Isomerism and Procurement: Purity and Availability as Differentiators

While specific quantitative biological activity data for this exact compound is scarce in the open literature, its value proposition is substantiated by class-level evidence. Structurally related pyridine-4-carboxylic acid derivatives have demonstrated potent kinase inhibition, with IC50 values in the low nanomolar range (e.g., 21 nM against PDHK4) [1]. The procurement differentiation lies in the ability to source the compound at high purity (≥95%) for reproducible research .

Chemical Synthesis Procurement Purity

Targeted Applications of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid in Research and Development


Scaffold for Kinase Inhibitor Design and Focused Library Synthesis

Given the class-level evidence of nanomolar kinase inhibition (e.g., 21 nM IC50 for PDHK4), this compound serves as a strategic starting point for synthesizing focused libraries targeting kinases such as JAK2, c-KIT, or GSK-3β [1]. Its moderate lipophilicity (LogP = 3.75) and carboxylic acid handle for derivatization make it suitable for optimizing ADME properties early in a medicinal chemistry program [2].

Investigating Structure-Activity Relationships (SAR) of Halogenated Pyridines

The unique 3,4-dichlorophenyl substitution pattern provides a critical data point for SAR studies aimed at understanding how halogen position influences target binding, selectivity, and physicochemical properties . Researchers can use this compound to systematically compare biological outcomes against its 2,3-, 2,4-, and 3,5-dichloro regioisomers [3].

Probing Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

The broader class of dichlorophenylpyridines has shown affinity for nicotinic acetylcholine receptors [4]. This compound can be used as a tool molecule to explore subtype selectivity (e.g., α3β4 vs. α4β4) and as a starting point for developing novel ligands for CNS disorders, with its lipophilicity profile (LogP 3.75) suggesting the ability to cross the blood-brain barrier [5].

Development of Antiviral Agents via Furin Inhibition

A closely related class of (3,5-dichlorophenyl)pyridine-based molecules has demonstrated high cellular potency and antiviral activity against SARS-CoV-2 through furin inhibition [6]. This compound's 3,4-dichloro substitution offers an alternative vector for exploring the structure-activity landscape of furin inhibitors, a target of high interest in pandemic preparedness research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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